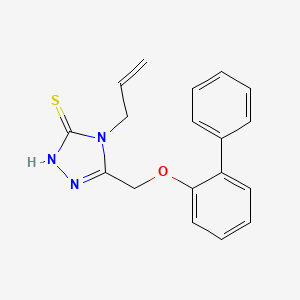

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of click chemistry, which is a modular approach to chemical synthesis. The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole ring, which is then functionalized to introduce the thiol group. The characterization of synthesized compounds is commonly performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Melting Point Analysis

These methods confirm the structural integrity and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi. For instance:

- Synthesis of Derivatives : A study synthesized several derivatives of triazole-thiol compounds and evaluated their antimicrobial efficacy using agar-well diffusion methods. Some derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Table 1: Antimicrobial Activity of Triazole-Thiol Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 12 |

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide. The ability to inhibit fungal growth can be beneficial for protecting crops from diseases caused by pathogenic fungi.

Case Study: Fungicidal Activity

A recent investigation into the fungicidal properties of triazole compounds demonstrated that this compound effectively reduced fungal infection rates in treated plants compared to untreated controls. The study emphasized the compound's role in enhancing plant health and yield.

Wirkmechanismus

The mechanism of action of 5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substituents.

Imidazoles: These compounds have a similar nitrogen-containing ring but differ in their chemical properties and applications.

Uniqueness

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties.

Biologische Aktivität

5-(2-phenylphenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative exhibits various biological properties that make it a candidate for further research and development.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H18N4S

- Molecular Weight : 323.41 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess notable antimicrobial properties. A study demonstrated that certain triazole-thiol compounds exhibited effective inhibitory activity against various strains of bacteria and fungi. The compound's thiol group is believed to play a crucial role in its antimicrobial mechanism by interacting with microbial enzymes and disrupting cellular processes .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro tests revealed that certain derivatives exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The presence of the triazole ring and the thiol group are thought to enhance their bioactivity through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes related to bacterial resistance. For example, triazole-thiol derivatives have been tested against class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs), which are critical targets in combating antibiotic resistance . The results indicated that these compounds could serve as potential inhibitors, thereby restoring the efficacy of β-lactam antibiotics.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against various microbial strains. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial activity. The compound demonstrated a broader spectrum of activity compared to standard antibiotics .

Evaluation of Anticancer Properties

Another study focused on the anticancer potential of triazole derivatives, including this compound. The compound was subjected to MTT assays against several cancer cell lines. Notably, it exhibited an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells . These findings suggest that this compound may lead to the development of new anticancer agents.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-12-21-17(19-20-18(21)23)13-22-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCJERXKKKDMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.